K1 peptide
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Overview
Description
The K1 peptide is a naturally occurring antimicrobial peptide derived from the skin of frogs. It belongs to the ocellatin family of peptides, which are known for their potent antimicrobial properties. These peptides are considered promising alternatives to conventional antibiotics due to their ability to permeate bacterial membranes and exhibit non-toxic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K1 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the this compound into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently extracted and purified using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Oxidized peptide with modified methionine or cysteine residues.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Peptide with altered amino acid sequence.
Scientific Research Applications
K1 peptide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immune responses and antimicrobial activity.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
The K1 peptide exerts its antimicrobial effects by permeating bacterial membranes. It interacts with the lipid bilayer, causing membrane disruption and leakage of cellular contents. This leads to bacterial cell death. The peptide’s mechanism involves binding to negatively charged components of the bacterial membrane, such as lipopolysaccharides, and forming pores that compromise membrane integrity .
Comparison with Similar Compounds
Ocellatin-1: Another peptide from the ocellatin family with similar antimicrobial properties.
Ocellatin-F1: Known for its potent bacterial membrane permeability.
Ocellatin-S1: Exhibits strong structural stability and antimicrobial activity.
Comparison:
Properties
Molecular Formula |
C71H92N16O20 |
---|---|
Molecular Weight |
1489.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H92N16O20/c1-34(2)24-50(64(99)78-35(3)60(95)84-54(70(105)87-23-11-16-55(87)71(106)107)27-41-31-75-48-15-10-8-13-45(41)48)80-66(101)53(28-42-32-73-33-76-42)81-63(98)49(21-22-56(91)92)79-65(100)52(26-40-30-74-47-14-9-7-12-44(40)47)83-69(104)59(38(6)89)86-67(102)51(25-39-17-19-43(90)20-18-39)82-68(103)58(37(5)88)85-61(96)36(4)77-62(97)46(72)29-57(93)94/h7-10,12-15,17-20,30-38,46,49-55,58-59,74-75,88-90H,11,16,21-29,72H2,1-6H3,(H,73,76)(H,77,97)(H,78,99)(H,79,100)(H,80,101)(H,81,98)(H,82,103)(H,83,104)(H,84,95)(H,85,96)(H,86,102)(H,91,92)(H,93,94)(H,106,107)/t35-,36-,37+,38+,46-,49-,50-,51-,52-,53-,54-,55-,58-,59-/m0/s1 |
InChI Key |
ZJGSEEOYPDPKOH-CEEOHFLXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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